

# Spectroscopic Profile of 4-Acetyl-1-methyl-1-cyclohexene: A Technical Guide

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## Compound of Interest

Compound Name: 4-Acetyl-1-methyl-1-cyclohexene

Cat. No.: B1199586

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **4-Acetyl-1-methyl-1-cyclohexene** (CAS No: 6090-09-1). The information presented herein is intended to support research, analysis, and development activities by providing key spectral data, detailed experimental methodologies, and a visual representation of the analytical workflow.

## Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Acetyl-1-methyl-1-cyclohexene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                  |
|------------------------------------|--------------|-------------|-----------------------------|
| 5.31                               | s            | 1H          | Olefinic H                  |
| 2.50-2.39                          | m            | 1H          | Allylic H                   |
| 2.16-1.84                          | m            | 6H          | Aliphatic H                 |
| 2.10                               | s            | 3H          | Acetyl CH <sub>3</sub>      |
| 1.58                               | s            | 3H          | Cyclohexene CH <sub>3</sub> |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (100 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ ) ppm | Assignment                  |
|---------------------------------|-----------------------------|
| 211.99                          | C=O (Ketone)                |
| 133.77                          | Quaternary Olefinic C       |
| 119.23                          | Olefinic CH                 |
| 47.20                           | CH                          |
| 29.46                           | CH <sub>2</sub>             |
| 27.92                           | CH <sub>2</sub>             |
| 27.02                           | CH <sub>2</sub>             |
| 24.87                           | Acetyl CH <sub>3</sub>      |
| 23.36                           | Cyclohexene CH <sub>3</sub> |

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Neat)

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Functional Group Assignment |
|--------------------------------|-----------|-----------------------------|
| ~2920                          | Strong    | C-H Stretch (Aliphatic)     |
| ~1710                          | Strong    | C=O Stretch (Ketone)        |
| ~1650                          | Medium    | C=C Stretch (Olefin)        |

## Mass Spectrometry (MS)

Table 4: Major Mass Fragments (Electron Ionization, 70 eV)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment                                    |
|----------------------------|------------------------|---|
| 138                        | 100                    | [M] <sup>+</sup> (Molecular Ion)              |
| 123                        | 50                     | [M - CH <sub>3</sub> ] <sup>+</sup>           |
| 95                         | 78                     | [M - COCH <sub>3</sub> ] <sup>+</sup>         |
| 67                         | 36                     | [C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup> |
| 43                         | 32                     | [CH <sub>3</sub> CO] <sup>+</sup>             |

## Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic techniques used to characterize **4-Acetyl-1-methyl-1-cyclohexene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-acetyl-1-methylcyclohexene is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a standard 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR spectrometer. For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 12 ppm. For <sup>13</sup>C NMR, a wider spectral width, from 0 to 220 ppm, is used. The data is acquired by collecting a number of scans to achieve an adequate signal-to-noise ratio, followed by Fourier transformation of the

free induction decay (FID). Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

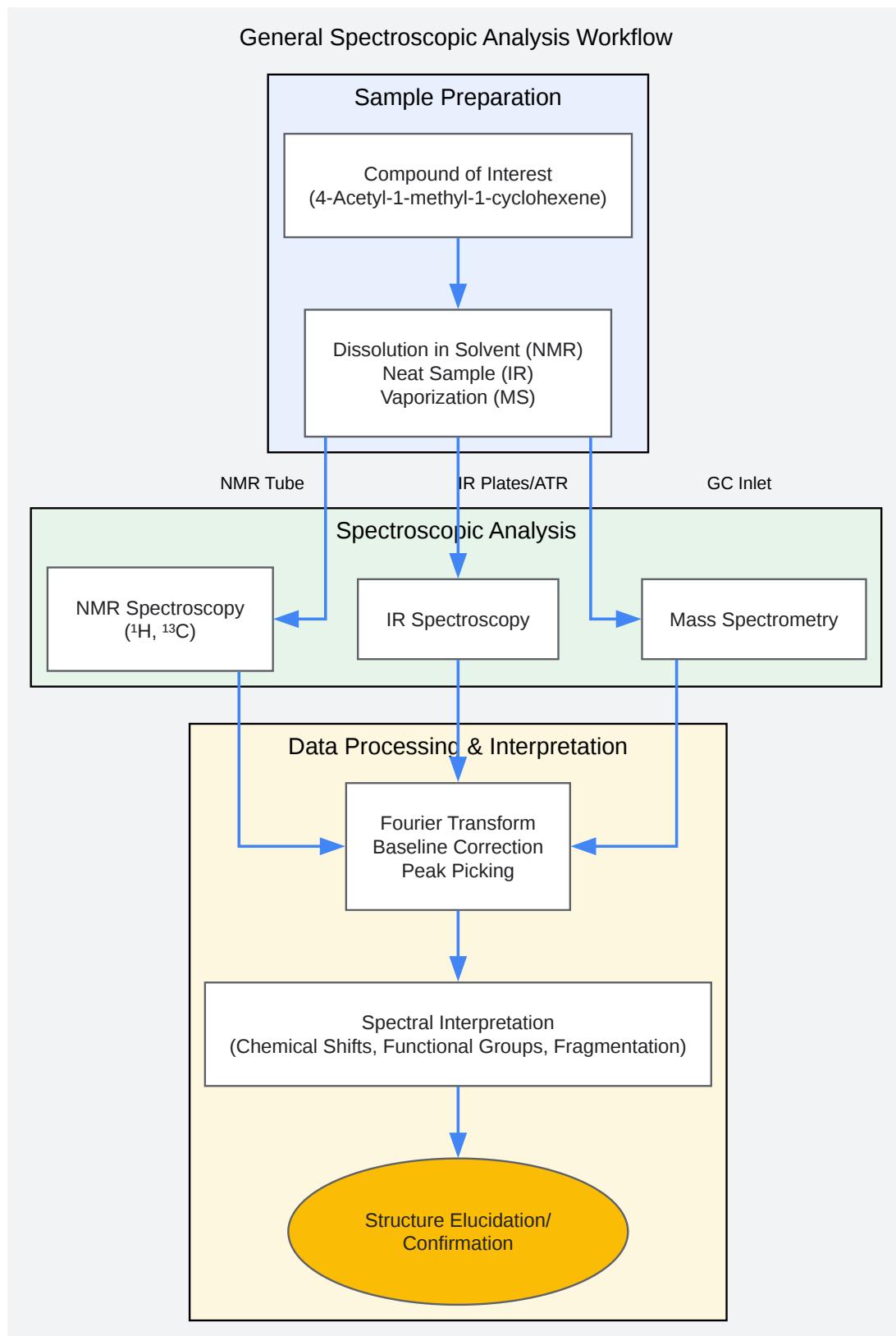
For a liquid sample such as **4-Acetyl-1-methyl-1-cyclohexene**, the FT-IR spectrum is typically recorded neat (undiluted). A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-infrared range, typically 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean plates or ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

## Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile sample is introduced into the instrument, often via a gas chromatograph (GC) for separation from any impurities. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio ( $m/z$ ). The detector records the abundance of each ion, generating the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

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